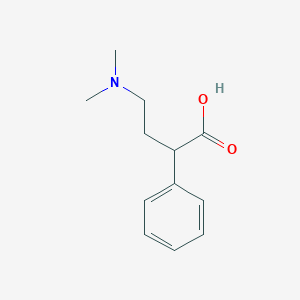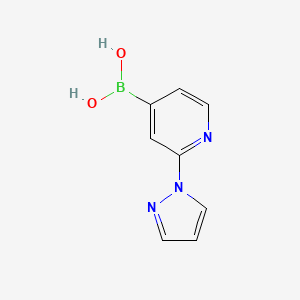
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring attached to a pyridine ring, with a boronic acid group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound, while oxidation reactions will yield boronic esters or anhydrides .
科学研究应用
Chemistry
In chemistry, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine
Its ability to form stable complexes with various biomolecules makes it a useful tool for studying biological processes and developing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it a valuable component in the development of new technologies .
作用机制
The mechanism of action of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Similar compounds to (2-(1H-Pyrazol-1-yl)pyridin-4-yl)boronic acid include:
- 4-(1H-Pyrazol-1-yl)phenylboronic acid
- 2-(1H-Pyrazol-1-yl)phenylboronic acid
- 4-(1H-Pyrazol-1-yl)pyrimidin-2-ylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrazole and pyridine ring, which provides distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other boronic acids may not be as effective .
属性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC 名称 |
(2-pyrazol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6,13-14H |
InChI 键 |
ASKLLRLVYOPYQT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2C=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


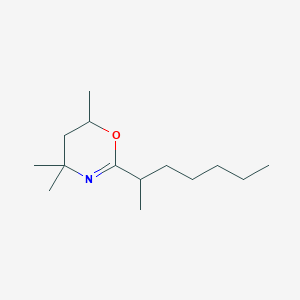
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
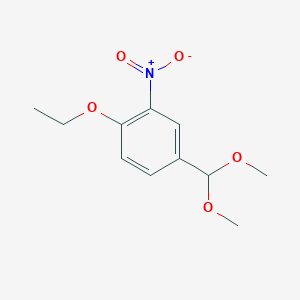
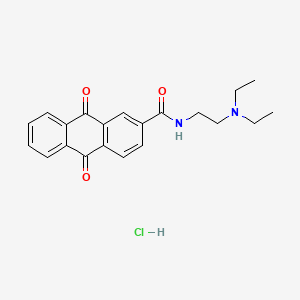

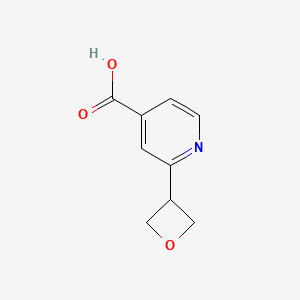
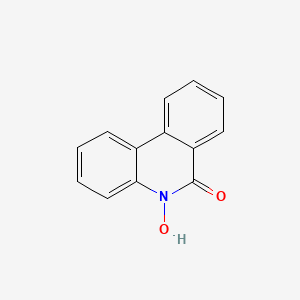
![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
